Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Context and Development of Imidazo[1,2-a]pyridine Chemistry
The development of imidazo[1,2-a]pyridine chemistry traces its origins to fundamental advances in heterocyclic synthesis during the mid-20th century, with significant momentum building throughout subsequent decades. These bicyclic systems, characterized by a bridgehead nitrogen atom, emerged as compounds of growing interest in medicinal chemistry due to their unique structural properties and biological potential. The historical progression of imidazo[1,2-a]pyridine research can be categorized into distinct phases, beginning with foundational synthetic methodologies and evolving toward sophisticated approaches for structural diversification.
Early synthetic strategies primarily relied on traditional condensation reactions between alpha-haloketones and 2-aminopyridines, establishing the fundamental framework for imidazo[1,2-a]pyridine construction. These pioneering methods, while effective, often required harsh reaction conditions and exhibited limited functional group tolerance. The evolution of synthetic approaches has been marked by the development of increasingly mild and efficient methodologies, including multicomponent reactions, oxidative coupling strategies, and tandem reaction sequences.
The introduction of metal-free synthesis protocols represented a significant advancement in the field, addressing both environmental concerns and practical limitations associated with traditional metal-catalyzed approaches. These developments have enabled the synthesis of highly substituted imidazo[1,2-a]pyridine derivatives under milder conditions, with improved atom economy and reduced waste generation. The continuous evolution of synthetic methodologies has culminated in the development of flow chemistry approaches, which offer enhanced control over reaction parameters and scalability for industrial applications.
Contemporary research has expanded beyond traditional synthetic approaches to encompass novel activation strategies, including visible light-mediated transformations and photocatalytic processes. These modern methodologies have opened new avenues for functionalization at various positions of the imidazo[1,2-a]pyridine scaffold, enabling the introduction of diverse substituents with high selectivity and efficiency.
Significance in Heterocyclic Chemistry Research
The significance of imidazo[1,2-a]pyridine derivatives in heterocyclic chemistry research extends far beyond their synthetic accessibility, encompassing their role as privileged scaffolds in drug discovery and materials science. These compounds have been recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry, with the imidazo[1,2-a]pyridine moiety serving as a core structural element in numerous pharmaceutical compounds.
The structural versatility of imidazo[1,2-a]pyridine systems enables extensive structure-activity relationship studies, facilitating the optimization of biological properties through systematic modification of substituents. This adaptability has led to the development of compounds exhibiting diverse biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties. The heterocyclic framework provides multiple sites for chemical modification, allowing researchers to fine-tune molecular properties such as lipophilicity, metabolic stability, and target specificity.
From a synthetic chemistry perspective, imidazo[1,2-a]pyridine derivatives serve as valuable intermediates for the construction of more complex molecular architectures. The presence of multiple reactive sites within the heterocyclic framework enables sequential functionalization strategies, facilitating the synthesis of polyfunctionalized compounds with defined stereochemistry and regioselectivity. This synthetic utility has made these compounds attractive targets for method development and mechanistic studies.
The optical properties of imidazo[1,2-a]pyridine derivatives have also attracted significant attention in materials science applications. These compounds typically exhibit distinctive emission characteristics in the range of 430-520 nanometers, with broad Stokes shifts and appreciable quantum yields. Such properties make them valuable candidates for applications in optoelectronic devices, fluorescence-based microscopy, and sensing technologies.
Overview of Trifluoromethylated Imidazopyridine Derivatives
Trifluoromethylated imidazopyridine derivatives represent a specialized subclass of heterocyclic compounds that combine the structural advantages of the imidazo[1,2-a]pyridine scaffold with the unique physicochemical properties imparted by trifluoromethyl substitution. The incorporation of trifluoromethyl groups into heterocyclic frameworks has become increasingly important in contemporary drug discovery efforts, driven by the distinctive effects of fluorine substitution on molecular properties.
The trifluoromethyl group exhibits strong electron-withdrawing characteristics, significantly influencing the electronic distribution within the imidazopyridine system. This electronic modulation affects both the reactivity patterns and the biological activity profiles of trifluoromethylated derivatives. The presence of the trifluoromethyl substituent typically enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets through specific electronic interactions.
Synthetic approaches to trifluoromethylated imidazopyridine derivatives have evolved to encompass various strategies for introducing the trifluoromethyl group at different positions of the heterocyclic framework. Direct trifluoromethylation methods, including photoredox-catalyzed processes, have enabled efficient installation of trifluoromethyl groups under mild conditions. These methodologies have demonstrated broad substrate scope and functional group tolerance, facilitating access to diverse trifluoromethylated imidazopyridine structures.
The unique combination of properties exhibited by trifluoromethylated imidazopyridine derivatives has led to their evaluation in various application areas. In the agrochemical industry, trifluoromethylpyridine derivatives have found widespread use as key structural components in pesticides and herbicides. The pharmaceutical sector has similarly embraced these compounds, with several trifluoromethyl-containing drugs achieving market approval.
Research Evolution and Current State of Knowledge
The research evolution surrounding imidazo[1,2-a]pyridine chemistry has been characterized by a progressive expansion from fundamental synthetic methodology development to sophisticated applications in diverse scientific disciplines. Current research efforts encompass multiple interconnected areas, including novel synthetic strategies, mechanistic investigations, and application-driven studies targeting specific technological challenges.
Contemporary synthetic research has increasingly focused on developing environmentally sustainable and operationally simple methodologies for imidazo[1,2-a]pyridine synthesis. The implementation of continuous flow processes represents a significant advancement in this direction, enabling improved reaction control, enhanced safety profiles, and scalable production capabilities. These technological innovations have facilitated the transition from laboratory-scale synthesis to industrial applications, addressing practical considerations such as waste minimization and energy efficiency.
The mechanistic understanding of imidazo[1,2-a]pyridine formation and functionalization reactions has advanced considerably through detailed computational and experimental studies. Current mechanistic insights encompass various reaction pathways, including radical-mediated processes, ionic mechanisms, and photocatalytic transformations. This enhanced understanding has enabled the rational design of new synthetic methodologies with improved selectivity and efficiency.
Recent developments in functionalization strategies have expanded the chemical space accessible through imidazo[1,2-a]pyridine derivatives. Position-selective functionalization methods, particularly those targeting the carbon-3 position, have enabled the introduction of diverse functional groups including fluoroalkyl, aminoalkyl, and carboxy derivatives. These advances have significantly broadened the structural diversity available within this heterocyclic family.
Current research directions emphasize the exploration of novel applications for imidazo[1,2-a]pyridine derivatives in emerging technological areas. These include their use as fluorescent probes for biological imaging, components in organic light-emitting devices, and ligands for transition metal catalysis. The continued evolution of this research field reflects the ongoing recognition of imidazo[1,2-a]pyridine derivatives as versatile platforms for addressing complex scientific and technological challenges.
Properties
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(12)17-5-6(11(13,14)15)3-4-7(17)16-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEWMQFKCIOCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153271 | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-40-7 | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1135283-40-7) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.64 g/mol
- Melting Point : 99–100 °C
The compound features a trifluoromethyl group and an imidazo-pyridine structure, which are known to enhance biological activity through interactions with various biomolecules.
Synthesis
The synthesis of this compound typically involves the reaction of intermediates under controlled conditions. For instance, one method includes the use of N-chloro-succinimide in N,N-dimethylformamide at elevated temperatures to yield the desired product with high purity .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. The compound has been shown to induce apoptosis in various cancer cell lines. For example:
- In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity superior to that of the reference drug bleomycin .
This suggests that its unique structural features may enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound also demonstrates enzyme inhibition capabilities. It has been reported to selectively inhibit certain kinases and enzymes involved in cancer cell proliferation and survival. The presence of the imidazo-pyridine moiety contributes to its ability to interact with these targets effectively .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications to the imidazo-pyridine structure can significantly affect biological activity. The incorporation of halogen atoms and trifluoromethyl groups appears to enhance binding affinity and selectivity towards specific targets, making this compound a promising candidate for further development in therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClF₃N₂O₂ |
| Molecular Weight | 292.64 g/mol |
| Melting Point | 99–100 °C |
| CAS Number | 1135283-40-7 |
| Anticancer Activity | Induces apoptosis in FaDu cells |
| Enzyme Inhibition | Selective kinase inhibitor |
Case Studies
- Cytotoxicity Against Tumor Cells : A detailed study demonstrated that this compound showed enhanced cytotoxic effects compared to traditional chemotherapeutics in vitro.
- Kinase Inhibition : Research indicated that this compound effectively inhibits IKKb, a key regulator in NF-kB signaling pathways associated with inflammation and cancer progression .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential as a bioactive compound in the development of pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against cancer cell lines. Results indicated that it exhibited significant cytotoxic effects on human cancer cells, demonstrating its potential as an anticancer agent. The mechanism of action involved the induction of apoptosis through the mitochondrial pathway, suggesting further investigation for therapeutic applications in oncology.
Agrochemicals
The compound is also being explored for its use as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of active ingredients in agricultural formulations.
Case Study: Herbicidal Activity
Research conducted on the herbicidal properties of this compound showed promising results against common agricultural weeds. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, indicating its potential utility in sustainable agriculture practices.
Materials Science
In materials science, this compound is being investigated for its use in creating functional materials with desirable properties such as thermal stability and chemical resistance.
Case Study: Polymer Additive
A recent study focused on incorporating this compound into polymer matrices to enhance their mechanical properties. The addition resulted in improved tensile strength and thermal stability compared to control samples without the additive.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Positional Isomerism: The target compound (Cl at 3, CF₃ at 6) differs from its positional isomer (Cl at 8, CF₃ at 6) in steric and electronic effects. The 3-chloro substituent may enhance electrophilic reactivity at the pyridine ring, whereas the 8-chloro variant could influence solubility due to steric hindrance .
Functional Group Impact: Replacement of CF₃ with smaller groups (e.g., Cl or CN-cyclopropyl) reduces molecular weight and lipophilicity. For example, Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-38-1) lacks the electron-withdrawing CF₃ group, which may decrease metabolic stability .
Preparation Methods
Overview:
One of the most prominent methods for synthesizing trifluoromethylated pyridines, including the target compound, involves vapor-phase chlorination followed by fluorination, often utilizing transition metal catalysts such as iron fluoride. This approach allows for controlled introduction of chlorine and trifluoromethyl groups onto pyridine rings, which are subsequently cyclized to form the imidazo[1,2-a]pyridine core.
- Starting from methyl-substituted pyridines (e.g., 3-picoline), vapor-phase chlorination is performed at elevated temperatures (>300°C) to selectively chlorinate the methyl group, forming chloromethyl intermediates.
- Subsequent vapor-phase fluorination introduces the trifluoromethyl group at the desired position, with the reaction conditions modulated to control the degree of substitution and minimize by-products.
| Substrate | Reaction Temperature (°C) | Major Products | Yield (GC PA%) | Notes |
|---|---|---|---|---|
| 3-Picoline | 335-380 | 86.4% trifluoromethylpyridine | 86.4% | Chlorination at 335°C, fluorination at 320°C |
| 2-Picoline | 350-450 | 71.3% trifluoromethylpyridine | 71.3% | Higher temperature enhances chlorination efficiency |
- High selectivity for trifluoromethylated products.
- One-step vapor-phase process suitable for scale-up.
- Catalyst regeneration and recycling reduce costs.
Cyclocondensation with Trifluoromethyl-Containing Building Blocks
Overview:
Cyclocondensation reactions are widely employed to construct the imidazo[1,2-a]pyridine core, using trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or trifluoromethyl ketones. These building blocks facilitate the formation of the heterocyclic ring system via condensation with suitable amines or pyridine derivatives.
- Reactants such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride are combined with amino precursors under reflux conditions.
- Acid or base catalysis may be employed to promote cyclization.
- The reaction often proceeds in solvents like ethanol or acetonitrile, with temperature ranges between 80°C and 150°C.
Trifluoromethyl precursor + amino pyridine derivative → Cyclization → Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reaction Conditions and Yields:
| Building Block | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl 2,2,2-trifluoroacetate | Ethanol | 100-120 | 60-75 | Cyclization with amino derivatives |
| Trifluoroacetyl chloride | Acetonitrile | 80-130 | 65-80 | Acid catalysis enhances yield |
Source:
- Modular approach allowing structural diversification.
- Suitable for synthesizing various derivatives for agrochemical applications.
Direct Heterocyclic Construction via Multi-Component Reactions
Recent advances include multi-component cyclocondensation reactions that assemble the imidazo[1,2-a]pyridine core directly from simpler precursors such as aldehydes, amines, and trifluoromethyl reagents. These methods often employ microwave irradiation or catalytic systems to accelerate the process.
- Use of catalysts like cerium(IV) ammonium nitrate or iodine.
- Solvent systems such as acetonitrile or ethanol.
- Reaction temperatures between 80°C and 150°C, with reaction times ranging from 30 minutes to several hours.
- Multi-component reactions afford moderate to high yields (50-85%) with good regioselectivity.
- Microwave-assisted protocols significantly reduce reaction times.
Source: Generalized from recent heterocyclic synthesis literature.
Notes on Reaction Optimization and Environmental Considerations
- Catalyst Choice: Transition metal catalysts like iron fluoride facilitate fluorination but require careful handling to prevent environmental contamination.
- Temperature Control: Elevated temperatures (>300°C) improve yields but increase energy costs; thus, process optimization is essential.
- By-product Management: Multi-chlorinated by-products can be minimized by adjusting molar ratios and reaction times; catalytic hydrogenolysis can convert undesired chlorinated intermediates into desired products, reducing waste.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Major Advantages | Limitations |
|---|---|---|---|
| Vapor-phase chlorination/fluorination | Pyridine derivatives, transition metal catalysts, high temperature (~300°C) | High selectivity, scalable | Energy-intensive, by-product formation |
| Cyclocondensation with trifluoromethyl precursors | Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, reflux in ethanol or acetonitrile | Structural versatility, modular synthesis | Moderate yields, requires purification |
| Multi-component reactions | Aldehydes, amines, trifluoromethyl reagents, catalysts, microwave or conventional heating | Rapid, high-yielding, versatile | Optimization needed for regioselectivity |
Q & A
Advanced Research Question
- Target Selection : Imidazo[1,2-a]pyridines inhibit cyclin-dependent kinases (CDKs) and exhibit antiviral activity. Use kinase inhibition assays (e.g., CDK2/cyclin E) or viral replication models .
- SAR Development : Modify the trifluoromethyl group (e.g., replace with sulfonyl or ethoxy groups) and assess potency changes. highlights sulfonamide derivatives (e.g., fluazaindolizine) for pesticidal activity .
Methodology : Employ molecular docking to predict binding to ATP pockets or protease active sites .
What advanced synthetic methods enable the introduction of sulfur-containing functional groups (e.g., sulfonyl, thioether)?
Advanced Research Question
- Thioether Formation : React 3-chloro intermediates with sodium ethanethiolate (70% yield for ethylsulfanyl derivatives) .
- Oxidation to Sulfonyl : Treat thioethers with m-CPBA (3 equivalents) to yield sulfonyl groups (90% yield). Monitor via LC-MS for S=O stretch confirmation (~1350 cm⁻¹ in IR) .
Catalytic Challenge : Optimize oxidation conditions to prevent over-oxidation to sulfonic acids.
How can conflicting regioselectivity data in literature be resolved during synthesis?
Advanced Research Question
- Controlled Experiments : Compare chlorination of ethyl imidazo[1,2-a]pyridine-2-carboxylate () vs. pre-functionalized pyridines ().
- Computational Modeling : Use DFT calculations to predict activation energies for different substitution pathways.
Case Study : reports 8-chloro products, while achieves 3-chloro selectivity via NCS. Reconcile by analyzing steric/electronic effects of starting materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
